molecular formula C10H7BrF2O2 B1524590 4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione CAS No. 1032273-54-3

4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione

Cat. No.: B1524590
CAS No.: 1032273-54-3
M. Wt: 277.06 g/mol
InChI Key: GLCNHCGZVUHBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione is a chemical compound with the molecular formula C₁₀H₇BrF₂O₂ and a molecular weight of 277.06 g/mol . It is known for its unique structure, which includes a bromine atom, two fluorine atoms, and a phenyl group attached to a butane-1,3-dione backbone. This compound is used primarily in research and industrial applications due to its reactivity and potential as a building block for more complex molecules.

Chemical Reactions Analysis

4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium hydroxide, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar compounds to 4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione include:

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-bromo-4,4-difluoro-1-phenylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCNHCGZVUHBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696684
Record name 4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032273-54-3
Record name 4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione
Reactant of Route 2
Reactant of Route 2
4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione
Reactant of Route 3
Reactant of Route 3
4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione
Reactant of Route 4
Reactant of Route 4
4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione
Reactant of Route 5
Reactant of Route 5
4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione
Reactant of Route 6
Reactant of Route 6
4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.